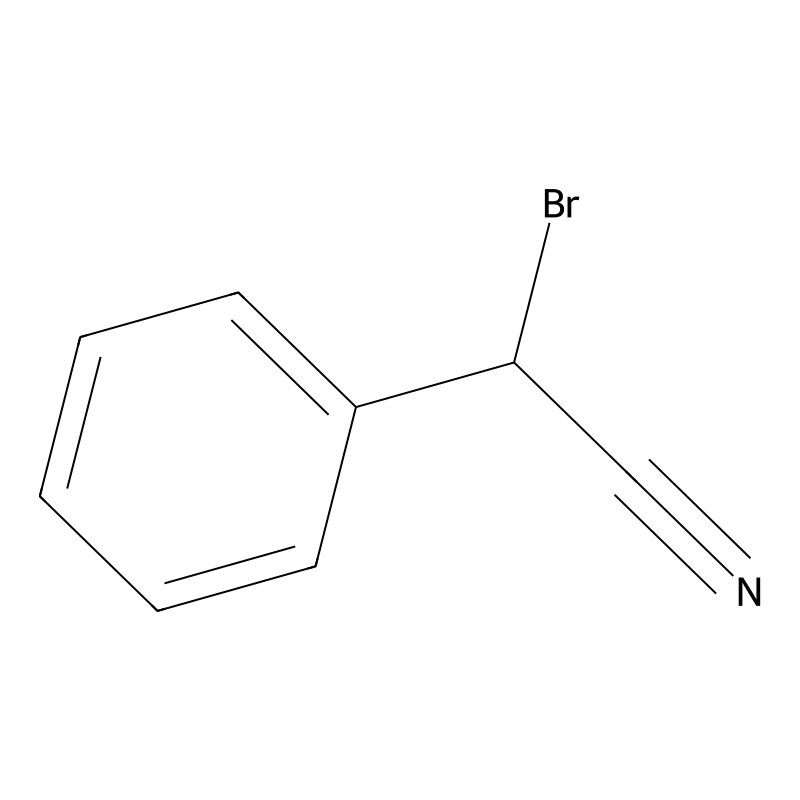Bromobenzyl cyanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Organic Chemistry
Summary of the Application: Bromobenzyl cyanide is used as a cyanating agent in the synthesis of structurally diverse products containing the nitrile function.
Methods of Application: The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry. The specific methods of application or experimental procedures would depend on the specific reaction being carried out.
Results or Outcomes: The outcomes of these reactions are structurally diverse
Organic Chemistry
Results or Outcomes: The outcomes of these reactions are structurally diverse products containing the nitrile function. Quantitative data or statistical analyses would depend on the specific reaction being carried out.
Military Applications
Methods of Application: It was a standard agent, along with chloroacetophenone, adopted by the Chemical Warfare Service (CWS). When implemented in World War I, it revolution
Military Applications
Bromobenzyl cyanide is an organic compound with the chemical formula C8H6BrN and a molar mass of 196.04 g/mol. It is classified as a lachrymatory agent, which means it can cause tearing and irritation of the eyes. The compound exists in several isomeric forms: 2-bromobenzyl cyanide is a liquid at room temperature, while 3-bromobenzyl cyanide is a pale yellow crystalline solid, and 4-bromobenzyl cyanide is a white to yellow solid that melts at approximately 118°F (48°C) . All forms are denser than water and are insoluble in it, making them sink when mixed with water.
Bromobenzyl cyanide was introduced during World War I as a tear gas agent and has been noted for its potency compared to other agents used at the time . The compound can produce toxic gases upon combustion, including nitrogen oxides and hydrogen bromide .
BBC acts as a lachrymatory agent by irritating the mucous membranes of the eyes, causing tearing, burning, and temporary blindness []. The exact mechanism is not fully understood, but it's believed to involve the activation of transient receptor potential (TRP) channels in the lacrimal glands, leading to tear production and inflammation [].
BBC is a toxic compound and should be handled with extreme caution. Here are some key safety concerns:
- Hydrolysis: In the presence of aqueous acid or base, bromobenzyl cyanide hydrolyzes to form carboxylic acids or their salts. This reaction generates heat and can lead to the release of hydrogen cyanide when combined with bases .
- Reaction with Oxidizing Agents: It is generally incompatible with strong oxidizing agents; mixing these can lead to violent reactions .
- Polymerization: The compound may polymerize in the presence of metals or certain metal compounds .
Bromobenzyl cyanide is highly toxic. Exposure can lead to severe irritation of the eyes and respiratory tract, skin burns, and potentially fatal outcomes due to rapid cyanide poisoning. Symptoms of exposure include headaches, weakness, difficulty breathing, convulsions, and may result in death if not treated promptly . While acute effects are immediate, chronic health effects from long-term exposure have not been extensively studied.
The synthesis of bromobenzyl cyanide typically involves:
- Formation of Benzyl Cyanide: Benzyl chloride reacts with sodium or potassium cyanide to form benzyl cyanide.
- Bromination: The benzyl cyanide is then brominated to produce bromobenzyl cyanide .
This method allows for the production of various isomers depending on the conditions used during bromination.
Research on bromobenzyl cyanide's interactions primarily focuses on its toxicological effects. Studies indicate that inhalation or dermal exposure can lead to significant health risks. The compound's reactivity with acids and bases has also been documented, highlighting its potential for generating harmful byproducts such as hydrogen cyanide during reactions with strong bases .
Bromobenzyl cyanide shares similarities with several other compounds that exhibit lachrymatory properties or are used in similar contexts. Below is a comparison table highlighting some key features:
| Compound Name | Chemical Formula | Melting Point (°C) | Uses | Toxicity Level |
|---|---|---|---|---|
| Bromobenzyl Cyanide | C8H6BrN | 25 (liquid) / 49 (solid) | Tear gas agent | High |
| Chloroacetophenone | C8H7Cl | 18 | Tear gas agent | High |
| Phenacyl chloride | C9H9Cl | 24 | Tear gas agent | High |
| 2-Chlorobenzalmalononitrile | C10H6ClN | 25 | Tear gas agent | High |
Uniqueness of Bromobenzyl Cyanide: What sets bromobenzyl cyanide apart from these compounds is its specific structure that allows for distinct reactivity patterns and its historical significance as one of the first widely used tear gas agents in warfare.
Color/Form
XLogP3
Boiling Point
Vapor Density
Density
Odor
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant








